Selenazolidine, 2,2-dimethyl-
CAS No.: 6474-13-1
Cat. No.: VC20285796
Molecular Formula: C5H11NSe
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6474-13-1 |
---|---|
Molecular Formula | C5H11NSe |
Molecular Weight | 164.12 g/mol |
IUPAC Name | 2,2-dimethyl-1,3-selenazolidine |
Standard InChI | InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 |
Standard InChI Key | WJHBHNDZHHQIHO-UHFFFAOYSA-N |
Canonical SMILES | CC1(NCC[Se]1)C |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
Selenazolidine, 2,2-dimethyl- has the molecular formula C₅H₁₁NSe and a molar mass of 164.11 g/mol . The compound’s IUPAC name, 2,2-dimethyl-1,3-selenazolidine, reflects its saturated five-membered ring system (selenazolidine) with methyl groups at both carbon atoms adjacent to the nitrogen. The structure is analogous to thiazolidines but replaces sulfur with selenium, a substitution that significantly alters electronic and steric properties .
Table 1: Key Identifiers of Selenazolidine, 2,2-Dimethyl-
Property | Value | Source |
---|---|---|
CAS Registry Number | 6474-13-1 | |
Molecular Formula | C₅H₁₁NSe | |
Molar Mass | 164.11 g/mol | |
Synonyms | 2,2-Dimethyl-1,3-selenazolidine |
Structural Analysis
The selenazolidine core consists of a selenium atom at position 1 and a nitrogen atom at position 3, with the ring adopting a puckered conformation due to the saturation of bonds. Methyl groups at the 2-position introduce steric hindrance, potentially stabilizing the ring against oxidative degradation—a common issue in selenium heterocycles . Comparative studies of similar structures, such as 1,2,4-diselenazoles, reveal that Se–N bond lengths typically range between 1.85–1.90 Å, while Se–C bonds measure approximately 1.95–2.00 Å . The dimethyl substituents likely distort the ring geometry, though crystallographic data specific to this compound remain unpublished.
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis for 2,2-dimethyl-selenazolidine is detailed in the provided sources, analogous selenazolidines are synthesized via cyclization reactions involving selenium precursors and amines. For example:
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Boc-Protected Selenazolidines: Boc-selenazolidine derivatives are synthesized by reacting selenocysteine derivatives with carbonyl compounds under acidic conditions, followed by Boc protection .
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Methyl Substitution: Introducing methyl groups may involve alkylation of a preformed selenazolidine ring or using methyl-containing precursors during cyclization.
A plausible route for 2,2-dimethyl-selenazolidine could involve the reaction of dimethylamine with 1,3-dibromopropane in the presence of selenium, though this hypothesis requires experimental validation.
Stability and Degradation
Selenazolidines are sensitive to oxidative and basic conditions. For instance, Fmoc-protected selenazolidines undergo ring-opening in piperidine/DMF solutions, forming selenocystine via Schiff base intermediates . The dimethyl groups in 2,2-dimethyl-selenazolidine may mitigate such degradation by sterically shielding the selenium atom, though this remains speculative without direct evidence.
Physicochemical Properties
Chemical Reactivity
The selenium atom’s nucleophilic character enables unique reactivity:
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